molecular formula C15H26N2O3 B7631102 N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide

N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide

Cat. No. B7631102
M. Wt: 282.38 g/mol
InChI Key: JDQIOTPXDDRGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been studied for its potential use in treating a range of neurological disorders, including addiction, epilepsy, and anxiety.

Mechanism of Action

N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, leading to a reduction in seizures and anxiety-like behavior.
Biochemical and Physiological Effects:
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is that it is a highly specific inhibitor of GABA aminotransferase, meaning that it does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of GABA in neurological disorders. One limitation of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research on N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide. One area of interest is the use of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide as a treatment for addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could lead to more effective treatments for neurological disorders. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide in humans.

Synthesis Methods

N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 2-cyclopentenone with hydroxylamine, followed by the addition of oxan-4-ol and pyrrolidine-2-carboxylic acid. The resulting compound can then be purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide has been studied extensively for its potential use in treating a range of neurological disorders. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.

properties

IUPAC Name

N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-14-5-1-3-12(14)16-15(19)13-4-2-8-17(13)11-6-9-20-10-7-11/h11-14,18H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQIOTPXDDRGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC(=O)C2CCCN2C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.